molecular formula C14H14N2O4 B12176414 Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B12176414
M. Wt: 274.27 g/mol
InChI Key: IXSKGWJOQUZKTL-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that features a benzoate ester linked to an oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole.

    Coupling Reaction: The oxazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}benzoate
  • Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}phenylacetate

Uniqueness

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern on the oxazole ring and the presence of the benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C14H14N2O4/c1-8-12(9(2)20-16-8)13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7H,1-3H3,(H,15,17)

InChI Key

IXSKGWJOQUZKTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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